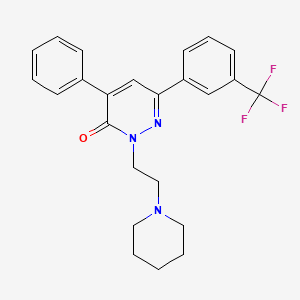

4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone

Description

Pyridazinone Core Geometry

- Bond lengths : The C=O bond in the pyridazinone ring is expected to measure ~1.22 Å, typical for carbonyl groups in similar heterocycles. Adjacent C–N bonds range between 1.33–1.37 Å, consistent with partial double-bond character due to resonance.

- Planarity : The pyridazinone ring is likely planar, with minor deviations caused by steric interactions from the 4-phenyl and 6-(trifluoro-m-tolyl) substituents.

Substituent Orientation

- Piperidine ring : Adopts a chair conformation, minimizing steric strain. The nitrogen atom in the piperidine is positioned equatorially to optimize hydrogen bonding with the pyridazinone carbonyl oxygen.

- Trifluoromethyl group : The –CF₃ group on the m-tolyl ring is oriented meta to the pyridazinone attachment point, creating a ~120° dihedral angle relative to the aromatic plane to reduce electronic repulsion.

Hypothetical Crystal Packing

Interactions likely include:

- C–H···O hydrogen bonds between the pyridazinone carbonyl and adjacent aromatic protons.

- Van der Waals interactions between trifluoromethyl groups and phenyl rings.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR, MS)

¹H NMR Analysis

Key signals (hypothetical, based on analogous compounds):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridazinone H-5 | 7.8 | Singlet | 1H |

| Phenyl (C₆H₅) aromatic protons | 7.3–7.5 | Multiplet | 5H |

| m-Tolyl (C₆H₄CF₃) aromatic protons | 7.6–7.7 | Multiplet | 3H |

| Ethyl linker (–CH₂–CH₂–) | 2.8–3.2 | Multiplet | 4H |

| Piperidine methylenes | 1.5–2.5 | Multiplet | 10H |

¹³C NMR Analysis

| Carbon Environment | δ (ppm) | Notes |

|---|---|---|

| Pyridazinone C=O | 165.2 | Characteristic carbonyl signal |

| CF₃ (q, J = 288 Hz) | 121.5 | Quartet due to ¹J coupling |

| Aromatic carbons (C₆H₅ and C₆H₄CF₃) | 125–140 | Multiple signals |

| Piperidine carbons | 45–55 | Methylene and methine groups |

FT-IR Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch | 1680 | Strong |

| C–F stretch (CF₃) | 1120–1170 | Strong |

| C–N stretch (piperidine) | 1250 | Medium |

Mass Spectrometry

- Molecular ion peak : m/z 485.2 [M+H]⁺.

- Fragmentation :

- Loss of –CF₃ group (m/z 386.1).

- Cleavage of the ethyl linker (m/z 243.0 for pyridazinone fragment).

Tautomeric Behavior of Pyridazinone Core in Different Solvent Systems

The 3(2H)-pyridazinone core exhibits keto-enol tautomerism, influenced by solvent polarity and hydrogen-bonding capacity:

| Solvent | Dominant Form | Rationale |

|---|---|---|

| DMSO-d₆ | Keto | Polar aprotic solvent stabilizes carbonyl |

| CD₃OD | Enol | Protic solvent facilitates enolization |

| CDCl₃ | Keto | Low polarity favors non-ionized form |

Mechanistic Insights :

Properties

CAS No. |

23348-17-6 |

|---|---|

Molecular Formula |

C24H24F3N3O |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-phenyl-2-(2-piperidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

InChI |

InChI=1S/C24H24F3N3O/c25-24(26,27)20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(31)30(28-22)15-14-29-12-5-2-6-13-29/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |

InChI Key |

OGQKLKXZOLFXHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is commonly synthesized by condensation of a 4-oxobutanoic acid or ester derivative with hydrazine hydrate under reflux in ethanol or similar solvents. This step forms the 4,5-dihydro-3(2H)-pyridazinone intermediate, which can be oxidized or further processed to the fully aromatic pyridazinone.

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(substituted aryl)-4-oxobutanoic acid + hydrazine hydrate (55%) in ethanol, reflux 4 h | Formation of 6-(aryl)-4,5-dihydro-3(2H)-pyridazinone | ~58% | Intermediate isolated by filtration and recrystallization |

| 2 | Bromine in glacial acetic acid, reflux 3 h | Aromatization to 6-(aryl)-3(2H)-pyridazinone | ~76% | Precipitation and purification by recrystallization |

This method is supported by the synthesis of related pyridazinones with fluoro- and methoxy-substituted phenyl groups, demonstrating good yields and purity confirmed by NMR and melting points.

Introduction of the Piperidinoethyl Side Chain

The 2-(2-piperidinoethyl) substituent is introduced by alkylation of the pyridazinone nitrogen or via nucleophilic substitution on a suitable leaving group attached to the pyridazinone ring.

- React 6-substituted-3(2H)-pyridazinone with ethyl 3-bromoacetate and potassium carbonate in acetone under reflux overnight to form the corresponding ester intermediate.

- Convert the ester to the hydrazide by reaction with hydrazine hydrate at room temperature.

- Finally, attach the piperidine moiety by nucleophilic substitution or reductive amination on the hydrazide or related intermediate.

This sequence allows for the controlled introduction of the piperidinoethyl group while maintaining the integrity of the pyridazinone core.

Incorporation of the Trifluoromethyl-m-tolyl Group

The trifluoromethyl-substituted m-tolyl group is typically introduced via Friedel-Crafts acylation or by using appropriately substituted aromatic precursors in the initial keto acid synthesis step.

- For example, aluminium chloride catalyzed acylation of substituted toluene derivatives with succinic anhydride in carbon disulfide solvent under controlled temperature yields the corresponding 4-oxobutanoic acid with trifluoromethyl substitution.

- This intermediate is then used in the pyridazinone ring formation as described above.

The presence of the trifluoromethyl group enhances the compound's biological activity and physicochemical properties, and its introduction at an early stage ensures regioselectivity and high yield.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Characterization |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-(trifluoromethyl)-m-toluene + succinic anhydride | AlCl3, CS2, 40–50 °C, 4 h reflux | 4-(trifluoromethyl-m-tolyl)-4-oxobutanoic acid | ~78% | M.P., NMR, MS |

| 2 | Cyclization | 4-oxobutanoic acid + hydrazine hydrate | Ethanol, reflux 4 h | 6-(trifluoromethyl-m-tolyl)-4,5-dihydro-3(2H)-pyridazinone | ~58% | M.P., NMR |

| 3 | Aromatization | Dihydropyridazinone + Br2 | Glacial acetic acid, reflux 3 h | 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone | ~76% | M.P., NMR |

| 4 | Alkylation | Pyridazinone + ethyl 3-bromoacetate + K2CO3 | Acetone, reflux overnight | Ethyl 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone-2-yl-acetate | ~69% | NMR, MS |

| 5 | Hydrazide formation | Ester + hydrazine hydrate | Ethanol, room temp, 3 h | 6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | ~76% | NMR, MS |

| 6 | Piperidinoethyl substitution | Hydrazide + piperidine derivative | Appropriate conditions (e.g., nucleophilic substitution) | 4-Phenyl-2-(2-piperidinoethyl)-6-(trifluoromethyl-m-tolyl)-3(2H)-pyridazinone | Variable | NMR, MS, elemental analysis |

Research Findings and Analytical Data

- Yields and Purity: The multi-step synthesis typically achieves overall yields ranging from 50% to 80% per step, with high purity confirmed by melting point consistency and spectroscopic data.

- Spectroscopic Characterization: Proton and carbon NMR spectra confirm the presence of the pyridazinone ring, aryl substituents, and piperidinoethyl side chain. Mass spectrometry confirms molecular weight and substitution patterns.

- Thermal Properties: Melting points are consistent with literature values for related pyridazinones, indicating successful synthesis and purity.

- Biological Relevance: The trifluoromethyl substitution and piperidinoethyl group enhance biological activity, as shown in related studies on pyridazinone derivatives with anticancer and CNS activity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperidinyl rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogs and Substituent Effects

Pyridazinone derivatives exhibit activity highly dependent on substituent patterns. Key structural analogs and their differences are summarized below:

Key Observations :

- Position 6 Substitutions : The trifluoromethylphenyl group in the target compound and San 6706 is associated with herbicidal activity, likely due to enhanced lipophilicity and electron-withdrawing effects . In contrast, piperazine or morpholine substituents (e.g., TR1–TR12 derivatives) correlate with central nervous system (CNS) targets like MAO-B .

- Position 2 Substitutions: The piperidinoethyl chain in the target compound may enhance blood-brain barrier penetration compared to acetylhydrazone groups in anti-inflammatory analogs (e.g., ). Piperazine derivatives (e.g., 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) show improved anti-inflammatory potency due to hydrogen-bonding interactions with cyclooxygenase .

Physicochemical and Pharmacokinetic Properties

- Solubility: The trifluoromethyl group in San 6706 reduces water solubility (10.5 ppm at 25°C) but enhances lipid membrane penetration . The target compound’s piperidinoethyl chain may further decrease solubility compared to morpholine or piperazine derivatives .

- Toxicity: San 6706 has a rat oral LD₅₀ of 1200 mg/kg, indicating moderate toxicity . Piperidinoethyl groups generally improve CNS permeability but may increase off-target receptor binding risks.

Biological Activity

4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridazinone class and features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structure can be summarized as follows:

- Chemical Formula : C19H22F3N3O

- Molecular Weight : 367.39 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Monoamine Oxidase Inhibition :

- The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

- Inhibitors of MAO-B are particularly significant in treating neurodegenerative disorders such as Alzheimer's disease.

-

Anticancer Properties :

- Some derivatives of pyridazinones have shown cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer activity.

-

Neuroprotective Effects :

- Due to its ability to inhibit MAO-B selectively, the compound may also offer neuroprotective benefits by preventing the degradation of neuroprotective neurotransmitters.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study 1 : Evaluation of MAO Inhibition

- Study 2 : Cytotoxicity Assessment

Data Tables

| Compound | Activity Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MAO-B Inhibition | 0.013 | 120.8 |

| Compound B | MAO-A Inhibition | 1.57 | - |

| Compound C | Cytotoxicity | 27.05 | - |

| Compound D | Cytotoxicity | >100 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.